1.2-Benzisothiazol-3(2H)-one (BIT) is primarily studied and utilized in scientific research for its biocidal properties. It exhibits antifungal and antibacterial activity, making it a potential candidate for the development of new disinfectants and preservatives. Studies have demonstrated its effectiveness against various microorganisms, including bacteria, fungi, and algae [].
The environmental impact of BIT is another area of scientific investigation. Due to its widespread use in various products, its presence in the environment is a concern. Research focuses on understanding its persistence, degradation pathways, and potential ecological effects [].
Extensive toxicological studies are conducted on BIT to assess its safety profile. These studies investigate its potential for cytotoxicity, genotoxicity, and carcinogenicity []. Additionally, research explores sensitization potential, as BIT is a known skin sensitizer and can cause allergic reactions in some individuals [].
Beyond the aforementioned applications, BIT finds use in various other scientific research areas:
1,2-benzisothiazol-3(2H)-one, commonly referred to as benzisothiazolinone, is an organic compound with the molecular formula C7H5NOS. It appears as a white solid and is structurally characterized by a fused benzene and thiazole ring system. The compound is part of the isothiazolinone family, which is known for its antimicrobial properties. Its CAS number is 2634-33-5, and it has a molecular weight of 151.19 g/mol .
Benzisothiazolinone is recognized for its broad-spectrum biocidal activity, making it a popular choice in various industrial applications, particularly as a preservative in water-based products. It is effective against bacteria and fungi, especially in alkaline environments .
The exact mechanism of BIT's antimicrobial activity is not fully understood, but it is believed to involve multiple pathways. It may disrupt microbial cell membranes, inhibit protein synthesis, or interfere with essential cellular processes.
BIT can be irritating to the skin, eyes, and respiratory tract. Studies suggest it can also be a skin sensitizer, causing allergic reactions upon repeated exposure.
Benzisothiazolinone exhibits significant biological activity:
Benzisothiazolinone can be synthesized through several methods:
Benzisothiazolinone finds extensive applications across various industries:
Studies on the interactions of benzisothiazolinone reveal important insights into its behavior in biological systems:
Benzisothiazolinone shares structural similarities with several other compounds within the isothiazolinone family. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylisothiazolinone | C4H5NOS | Often used alongside benzisothiazolinone; effective against bacteria and fungi. |
Octylisothiazolinone | C11H15NOS | Exhibits similar antimicrobial properties but with different solubility characteristics. |
2-Mercaptobenzothiazole | C7H6N2S | Acts as a precursor for synthesizing benzisothiazolinone; has distinct thiol reactivity. |
Benzisothiazolinone's uniqueness lies in its effective balance between antimicrobial efficacy and environmental safety, making it a preferred choice in many industrial applications compared to its counterparts .
The synthesis of 1,2-benzisothiazol-3(2H)-one has evolved significantly over decades, with numerous approaches developed to improve yield, purity, cost-effectiveness, and environmental sustainability. This section examines the diverse synthetic pathways that have been established for BIT production, with particular emphasis on innovative catalytic methods, green chemistry techniques, and structural modification strategies.
The formation of the critical N-S bond in the heterocyclic ring system of BIT represents a key synthetic challenge that has been addressed through various catalytic approaches. These methods offer distinct advantages in terms of reaction efficiency, selectivity, and environmental impact.
Manganese-based catalysis offers another effective approach to BIT synthesis. A representative procedure involves reacting a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (in a 3:1 molar ratio) with manganese hydroxide [Mn(OH)₃] and triethanolamine in ethanol at 120°C under oxygen pressure (0.2 MPa). This method has been reported to yield BIT with 90% efficiency and 98% purity by liquid chromatography. The manganese catalyst facilitates an oxidative cyclization process, with oxygen serving as the terminal oxidant in this environmentally friendly procedure.
Electrochemical methods have also gained attention as innovative approaches to BIT synthesis. These techniques employ electrochemical oxidation of 2-mercaptobenzamides to induce cyclization through N-S bond formation. By utilizing electricity as the primary driving force for the reaction, these approaches minimize or eliminate the need for chemical oxidants, thereby reducing waste generation and environmental impact.
Table 1: Comparison of Catalytic Approaches for BIT Synthesis
The diversity of catalytic approaches available for BIT synthesis allows for flexibility in production strategies, with selection criteria typically including cost considerations, equipment availability, scale requirements, and environmental factors. The continued development of novel catalysts and reaction conditions aims to further improve reaction efficiency, reduce environmental impact, and enhance the accessibility of BIT and its derivatives.
The industrial production of 1,2-benzisothiazol-3(2H)-one has increasingly incorporated green chemistry principles, focusing on process efficiency, waste reduction, and environmental sustainability. Several innovative approaches have emerged to address these objectives while maintaining or improving product quality.
One-pot synthetic strategies have significantly streamlined BIT production by eliminating the need for intermediate isolation and purification. A notable example is described in patent EP0702008A2, which outlines a process where 2-(alkylthio)benzaldehyde is converted to BIT via an oxime intermediate without isolation. The reaction sequence proceeds as follows: (1) treatment of 2-(alkylthio)benzaldehyde with hydroxylamine in a water-insoluble organic solvent to form 2-(alkylthio)benzaldehyde oxime; (2) separation of the organic layer containing the oxime; and (3) addition of a halogenating agent to induce cyclization, directly yielding BIT. This approach minimizes solvent usage and waste generation while maintaining high reaction efficiency.
Another innovative green approach involves the direct conversion of 2-(alkylthio)benzonitrile to BIT using a halogenating agent in the presence of water. This method, also described in patent EP0702008A2, can be integrated into a one-pot process starting from 2-halobenzonitrile. The complete sequence involves: (1) reaction of 2-halobenzonitrile with an alkanethiol in the presence of a base to yield 2-(alkylthio)benzonitrile; (2) separation of the organic layer; and (3) treatment with a halogenating agent in the presence of water to produce BIT. This streamlined approach eliminates multiple purification steps and reduces overall waste generation.
A more recent patent (WO2022091014A1) describes an industrial method for BIT production that embodies several green chemistry features:
This method reportedly achieves high purity (>98% by HPLC) and yield (>82%) while substantially reducing the environmental footprint compared to traditional synthetic routes. The process begins with orthochlorotoluene and proceeds through multiple transformations in a carefully orchestrated sequence that maximizes efficiency and minimizes waste.
Solvent reclamation represents another key green chemistry aspect of modern BIT production. In reactions employing phase-transfer catalysts, the aqueous phase containing the catalyst can be recovered and reused in subsequent reactions, significantly reducing water consumption and waste generation. Similarly, certain organic solvents can be recovered and reused, further enhancing the sustainability profile of the process.
Table 2: Green Chemistry Features in Selected BIT Synthetic Routes
The implementation of these green chemistry techniques in BIT production demonstrates the potential for balancing industrial efficiency with environmental responsibility. As regulatory requirements and sustainability considerations continue to evolve, further advancements in green manufacturing processes for BIT are likely to emerge.
The basic structure of 1,2-benzisothiazol-3(2H)-one offers numerous opportunities for chemical modifications, with halogenation and alkylation representing two of the most common and versatile strategies for tailoring its properties for specific applications.
N-alkylation of BIT provides a direct route to N-substituted derivatives with potentially enhanced properties or specific functionalities. According to patent US8884024B1, N-alkylated 1,2-benzisothiazolin-3-ones can be prepared with good yield and selectivity by reacting the lithium salt of 1,2-benzisothiazolin-3-one with appropriate alkylating agents. This approach offers a controlled method for introducing various alkyl groups at the nitrogen position, potentially modifying the compound's solubility, stability, or biological activity.
The alkylation process typically follows this general pathway:
This methodology allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl to more complex functionalized chains, enabling the fine-tuning of physicochemical properties for specific applications.
Halogenation represents another important modification strategy for BIT derivatives. The introduction of halogen atoms (chlorine, bromine, fluorine) into the benzene ring can significantly alter the compound's electronic properties, lipophilicity, and biological activity. Various halogenating agents have been employed for this purpose, including elemental halogens (Cl₂, Br₂), N-halosuccinimides (NCS, NBS), and sulfuryl halides (SO₂Cl₂, SO₂Br₂).
A study reported the synthesis and evaluation of a library of BIT derivatives designed for crosslinking with polysaccharides. These derivatives exhibited promising antibacterial activities, highlighting the utility of structural modifications in enhancing the biological properties of BIT. The structural diversification strategy involved variations in both the benzene ring substituents and the N-substituent, leading to a matrix of compounds with tunable properties.
More recent research has explored bioisosteric replacements within the BIT structure, particularly in the context of enzyme inhibition. For instance, BIT derivatives have been investigated as potential inhibitors of the New Delhi metallo-β-lactamase, an enzyme associated with bacterial resistance to β-lactam antibiotics. This work demonstrates how strategic structural modifications of the BIT scaffold can expand its utility beyond traditional preservative applications into the realm of targeted therapeutic agents.
Table 3: Selected Structural Modifications of 1,2-Benzisothiazol-3(2H)-one
The ability to selectively modify the BIT structure through halogenation and alkylation provides a powerful toolkit for developing derivatives with customized properties for specific applications. This structural versatility has contributed significantly to the continued relevance and expanding utility of BIT-based compounds across diverse industrial and potential therapeutic domains.
The analysis of BIT in complex matrices requires chromatographic systems capable of resolving structurally similar isothiazolinones while mitigating matrix interferences. Reverse-phase liquid chromatography (RPLC) using specialized columns remains the predominant separation strategy. The Newcrom R1 column (3.2 × 50 mm, 100 Å) demonstrates exceptional performance for BIT analysis, achieving baseline separation from co-eluting benzothiazoles and benzotriazoles through its low silanol activity and optimized pore structure [1] [2].
Mobile phase optimization studies reveal that binary gradients combining acetonitrile (10–90% v/v) with acidified aqueous phases (0.1% trifluoroacetic acid or phosphoric acid) provide optimal peak symmetry (As < 1.2) and resolution (Rs > 2.0) for BIT in preservative-containing cosmetics [1] [2]. For mass spectrometry-compatible applications, formic acid substitution maintains ionization efficiency while preserving chromatographic performance [2]. Ultraviolet detection at 275 nm offers superior selectivity over 200 nm monitoring, reducing interference from aromatic contaminants in environmental water samples [9].
Table 1: Analytical Figures of Merit for HPLC-DAD Analysis of BIT
Parameter | Value |
---|---|
Linear Range | 0.1–10 mg/L |
Limit of Detection | 0.01 mg/L |
Limit of Quantitation | 0.05 mg/L |
Retention Time | 10.7 min |
Correlation Coefficient (R²) | 0.9964 |
Data adapted from HPLC-DAD validation studies using spiked water samples [9].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for BIT quantification at sub-ppb levels, particularly in biological matrices. Electrospray ionization in negative mode ([M-H]⁻ m/z 150.0) provides optimal signal intensity, with collision-induced dissociation yielding characteristic product ions at m/z 106.0 (C₆H₄NS⁻) and m/z 78.0 (C₅H₄S⁻) [4] [6].
Recent method developments employ scheduled multiple reaction monitoring (sMRM) to enhance sensitivity, with dwell times optimized to ≥50 ms for primary transitions (150.0→106.0) and ≥25 ms for confirmatory transitions (150.0→78.0). This approach achieves instrument detection limits of 0.21 ng/mL in human plasma while maintaining cycle times under 1 s for high-throughput analysis [8]. Post-column infusion studies demonstrate that matrix effects in blood-derived samples can be mitigated through hybrid solid-phase extraction protocols combining polydimethylsiloxane passive equilibrium sampling with C18 cartridges, achieving mean recoveries of 38% compared to 27% for conventional SPE methods [8].
Comprehensive validation of BIT analytical methods requires assessment of eight critical parameters: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effects, and stability [7]. For environmental water analysis, inter-laboratory validation studies using spiked river water samples (0.5–50 μg/L) demonstrate mean accuracies of 97.3±5.1% with intra-day precision ≤6.2% RSD and inter-day precision ≤9.8% RSD [9].
Stability assessments reveal BIT degradation follows first-order kinetics ($$k = 0.023 \, \text{h}^{-1}$$) in refrigerated plasma samples, necessitating analysis within 48 hours of collection [8]. Method robustness testing across three HPLC systems (Agilent 1260, Waters Alliance, Shimadzu Nexera) shows retention time variability ≤0.3% when maintaining column temperatures at 35±0.5°C [1] [2].
Matrix Effect Compensation Strategies
Glutathione serves as the primary target for 1,2-benzisothiazol-3(2H)-one in microbial cells, with studies demonstrating rapid depletion of cellular glutathione pools following exposure. The compound reacts almost instantaneously with glutathione through nucleophilic attack by the thiolate anion on the electrophilic center of the benzisothiazolone ring. This reaction proceeds via formation of mixed disulfide intermediates, effectively sequestering available glutathione and disrupting the cellular redox balance.
Research has shown that 1,2-benzisothiazol-3(2H)-one can reduce cellular glutathione levels by approximately 40% within five to ten minutes of exposure at concentrations of 50-100 micromolar. This rapid depletion compromises the cell's primary antioxidant defense system, making microorganisms increasingly vulnerable to oxidative damage and metabolic disruption. The formation of glutathione disulfide and subsequent export from the cell further exacerbates the redox imbalance, creating a cascade effect that amplifies the compound's antimicrobial activity.
Beyond glutathione depletion, 1,2-benzisothiazol-3(2H)-one targets protein thiols, particularly those present in active sites of essential enzymes. The compound shows preferential reactivity toward accessible cysteine residues in proteins, forming covalent adducts that irreversibly alter protein structure and function. This selectivity arises from the unique chemical environment surrounding active site cysteines, which often possess lower pKa values and enhanced nucleophilicity compared to buried or structurally constrained cysteine residues.
Dehydrogenase enzymes represent particularly vulnerable targets, as these enzymes rely on thiol groups for catalytic activity and cofactor binding. The inhibition of dehydrogenases disrupts critical metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and respiratory chain function. Studies have demonstrated that exposure to 1,2-benzisothiazol-3(2H)-one at concentrations of 0.8 to 12.5 micrograms per milliliter results in rapid inhibition of growth and metabolism within minutes, followed by irreversible cell damage resulting in loss of viability over several hours.
The compound's reactivity extends to thiol groups present in cell membrane proteins and lipids, contributing to membrane destabilization and permeabilization. Membrane-associated thiols play crucial roles in maintaining membrane integrity, regulating ion transport, and facilitating electron transfer processes. The modification of these thiols by 1,2-benzisothiazol-3(2H)-one disrupts normal membrane function, leading to loss of cellular compartmentalization and ionic homeostasis.
Studies using membrane permeability assays have shown that treatment with 1,2-benzisothiazol-3(2H)-one causes rapid increase in membrane permeability, as evidenced by leakage of intracellular components and loss of membrane potential. This membrane disruption contributes to the compound's bactericidal and fungicidal properties, as it compromises the cell's ability to maintain essential physiological processes.
The compound's interaction with respiratory chain components represents another critical aspect of its antimicrobial mechanism. Respiratory complexes contain multiple cysteine residues that are essential for electron transfer and energy conservation. The modification of these thiols by 1,2-benzisothiazol-3(2H)-one impairs respiratory function, leading to decreased ATP synthesis and accumulation of reactive oxygen species.
Experimental evidence demonstrates that exposure to the compound results in decreased mitochondrial membrane potential and reduced oxygen consumption in microbial cells. This respiratory inhibition contributes to the rapid energy depletion observed in treated microorganisms, ultimately leading to cell death through energy starvation and oxidative damage.
The molecular basis for 1,2-benzisothiazol-3(2H)-one's inhibitory activity extends beyond simple thiol modification to encompass sophisticated protein binding interactions that result in selective and potent enzyme inhibition. These interactions demonstrate remarkable specificity for particular enzyme classes and reveal complex mechanisms involving covalent modification, allosteric regulation, and conformational changes that collectively contribute to the compound's biological activity.
Advanced mechanistic studies have revealed that benzisothiazolone derivatives, including 1,2-benzisothiazol-3(2H)-one, exhibit covalent reversible binding to specific regulatory cysteine residues in target enzymes. This mechanism has been most thoroughly characterized in studies of monoacylglycerol lipase, where the compound interacts with regulatory cysteines Cys201 and Cys208 through a process termed sulfenylation.
Site-directed mutagenesis experiments have demonstrated that these specific cysteine residues are essential for the inhibitory activity of benzisothiazolone compounds. When either Cys201 or Cys208 is mutated to serine, the inhibitory potency is dramatically reduced, confirming the critical role of these residues in the binding mechanism. Mass spectrometry analysis has provided direct evidence for the formation of covalent adducts between the compound and these cysteine residues, with the modification being reversible under reducing conditions.
Metadynamics simulations have revealed that benzisothiazolone adducts favor a closed conformation of target enzymes that occludes substrate recruitment. This conformational change represents a form of allosteric inhibition, where binding at the regulatory cysteine sites induces structural changes that propagate to the active site, reducing enzyme activity without directly blocking substrate binding.
The allosteric mechanism is particularly evident in the inhibition of monoacylglycerol lipase, where benzisothiazolone binding stabilizes an inactive conformation that prevents the normal conformational changes required for catalysis. This mechanism explains the high potency of these compounds, as they can effectively inhibit enzyme activity at concentrations well below those required for stoichiometric modification of the enzyme.
Several enzymes exhibit time-dependent inhibition when exposed to 1,2-benzisothiazol-3(2H)-one, indicating a mechanism-based inhibition process. This type of inhibition is characterized by progressive loss of enzyme activity over time, even in the presence of substrate, suggesting that the inhibitor undergoes enzyme-catalyzed activation to form a more reactive species.
Human leukocyte elastase represents a well-characterized example of this mechanism, where benzisothiazolone compounds undergo acylation of the active site serine followed by elimination to form a reactive sulfonyl imine intermediate. This intermediate can undergo hydration followed by deacylation or react with an enzyme nucleophile to form a stable enzyme-inhibitor complex that slowly reactivates. The time-dependent nature of this inhibition provides a kinetic advantage, as the inhibitor becomes increasingly effective with longer exposure times.
Different enzyme classes exhibit distinct susceptibility patterns to 1,2-benzisothiazol-3(2H)-one, reflecting the compound's ability to exploit unique structural features of specific targets. Aldehyde dehydrogenase enzymes show particular sensitivity to benzisothiazolone compounds, with inhibition occurring through oxidative modification of active site cysteines.
The inhibition mechanism involves the formation of irreversible covalent bonds between the compound and critical cysteine residues, leading to permanent enzyme inactivation. This irreversible binding distinguishes aldehyde dehydrogenase inhibition from the reversible interactions observed with other enzyme targets. The compound 2-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a related benzisothiazolone derivative, has been shown to liberate nitroxyl upon alkaline hydrolysis, providing an additional mechanism for aldehyde dehydrogenase inhibition.
Kinetic analysis reveals that 1,2-benzisothiazol-3(2H)-one can exhibit both competitive and non-competitive inhibition patterns depending on the target enzyme and experimental conditions. Competitive inhibition occurs when the compound competes directly with substrate for binding to the active site, while non-competitive inhibition involves binding to a separate site that allosterically affects enzyme activity.
For dehydrogenase enzymes involved in respiratory metabolism, the compound often displays competitive inhibition with respect to nicotinamide cofactors, suggesting direct competition for the NAD+ or NADP+ binding sites. This competitive interaction contributes to the rapid metabolic effects observed in treated microorganisms, as essential cofactor-dependent reactions are blocked.
Emerging evidence suggests that 1,2-benzisothiazol-3(2H)-one can influence protein folding and enzyme stability through its interactions with disulfide bonds and thiol groups. The compound's ability to form mixed disulfides with protein thiols can either stabilize or destabilize protein structures, depending on the specific protein architecture and the location of the modified residues.
In some cases, this interaction leads to increased protein aggregation and precipitation, effectively removing active enzyme from the cellular environment. This mechanism contributes to the compound's long-lasting effects, as enzyme activity cannot be restored simply by removing the inhibitor from the medium.
The interaction of 1,2-benzisothiazol-3(2H)-one with eukaryotic cellular systems reveals a complex network of oxidative stress pathways that distinguish its effects on higher organisms from its antimicrobial mechanisms. While the fundamental thiol-reactive properties remain consistent, the sophisticated antioxidant systems and compartmentalized structure of eukaryotic cells create unique patterns of cellular response and toxicity that merit detailed examination.
1,2-Benzisothiazol-3(2H)-one induces reactive oxygen species generation through multiple interconnected pathways in eukaryotic cells. The primary mechanism involves direct oxidation of cellular thiols, particularly glutathione, which leads to the formation of thiyl radicals and subsequent oxygen-centered free radicals. These initial oxidative events create a cascade of secondary reactions that amplify the oxidative stress response.
Studies using electron paramagnetic resonance spectroscopy have demonstrated that exposure to 1,2-benzisothiazol-3(2H)-one at concentrations of 10-200 micromolar results in significant generation of superoxide anions, hydroxyl radicals, and hydrogen peroxide. The kinetics of reactive oxygen species formation follow a biphasic pattern, with rapid initial generation occurring within minutes of exposure, followed by sustained production over several hours.
The compound's interaction with cellular iron pools contributes to hydroxyl radical formation through Fenton-type reactions. Iron released from damaged proteins and organelles catalyzes the conversion of hydrogen peroxide to highly reactive hydroxyl radicals, which can oxidize virtually any biological molecule in their immediate vicinity. This amplification mechanism explains the disproportionate cellular damage observed at relatively low concentrations of the parent compound.
Mitochondria represent a primary target for 1,2-benzisothiazol-3(2H)-one-induced oxidative stress, with multiple studies demonstrating significant mitochondrial dysfunction following exposure. The compound's lipophilic properties enable its accumulation within mitochondrial membranes, where it can interact with respiratory chain complexes and associated cofactors.
Complex I and Complex III of the electron transport chain show particular susceptibility to benzisothiazolone-induced damage. These complexes contain multiple iron-sulfur clusters and cytochromes that are vulnerable to oxidative modification. The disruption of electron flow through these complexes results in increased electron leakage and superoxide production, creating a vicious cycle of oxidative damage.
Measurement of mitochondrial membrane potential using fluorescent indicators has revealed dose-dependent decreases in membrane potential following treatment with 1,2-benzisothiazol-3(2H)-one. At concentrations of 50-100 micromolar, significant membrane depolarization occurs within 30 minutes to several hours of exposure. This depolarization reflects both direct membrane damage and impaired respiratory chain function.
The compound's effects on cellular antioxidant systems extend beyond simple glutathione depletion to encompass inhibition of key antioxidant enzymes. Superoxide dismutase, catalase, and glutathione peroxidase all show reduced activity following exposure to 1,2-benzisothiazol-3(2H)-one, contributing to the accumulation of reactive oxygen species.
Gene expression analysis has revealed upregulation of copper/zinc superoxide dismutase following exposure to the compound, representing a cellular adaptive response to increased oxidative stress. However, this upregulation is often insufficient to compensate for the rapid rate of reactive oxygen species generation and the simultaneous inhibition of other antioxidant systems.
Heat shock protein 70 expression is also significantly upregulated in response to benzisothiazolone exposure, indicating activation of cellular stress response pathways. This protein helps protect cells from oxidative damage by facilitating proper protein folding and preventing aggregation of damaged proteins.
Oxidative stress induced by 1,2-benzisothiazol-3(2H)-one triggers activation of multiple inflammatory signaling pathways in eukaryotic cells. The extracellular signal-regulated kinase 1/2, p38 mitogen-activated protein kinase, and nuclear factor kappa B pathways show significant activation following exposure to the compound.
These signaling cascades lead to increased expression of inflammatory mediators, including interleukin-6, tumor necrosis factor-alpha, and various chemokines. The activation of nuclear factor kappa B is particularly important, as this transcription factor regulates the expression of numerous genes involved in inflammation, apoptosis, and cellular stress responses.
Studies in airway epithelial cells have demonstrated that 1,2-benzisothiazol-3(2H)-one exposure leads to increased expression of MUC5AC, a major component of airway mucus. This effect is mediated through the activated signaling pathways and contributes to the respiratory toxicity observed with chronic exposure to the compound.
Sustained oxidative stress induced by 1,2-benzisothiazol-3(2H)-one ultimately leads to programmed cell death through both apoptotic and necrotic pathways. The choice between these pathways depends on the severity of damage, cellular energy status, and the specific cell type involved.
Apoptotic cell death is characterized by activation of caspase enzymes, DNA fragmentation, and formation of apoptotic bodies. Studies using annexin V staining have demonstrated significant increases in apoptotic cell populations following exposure to 1,2-benzisothiazol-3(2H)-one at concentrations of 25-200 micromolar for 24-48 hours.
The compound's effects on neuronal cells are particularly pronounced, with studies showing zinc-dependent neurotoxicity involving activation of p44/42 extracellular signal-regulated kinase and subsequent DNA damage. This neurotoxic pathway involves 12-lipoxygenase activation, NADPH oxidase-dependent reactive oxygen species production, and overactivation of poly(ADP-ribose) polymerase.
Eukaryotic cells exposed to 1,2-benzisothiazol-3(2H)-one exhibit significant disruption of calcium homeostasis, which contributes to both oxidative stress and cell death pathways. The compound affects calcium storage and release from intracellular organelles, particularly the endoplasmic reticulum.
Oxidative modification of ryanodine receptors and inositol 1,4,5-trisphosphate receptors leads to uncontrolled calcium release from intracellular stores. The resulting elevation in cytosolic calcium concentrations activates calcium-dependent enzymes, including phospholipases and proteases, which contribute to cellular damage.
Corrosive;Irritant;Environmental Hazard